molecular formula C10H20ClNO2 B2373718 (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride CAS No. 2219374-04-4

(3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride

Cat. No.: B2373718
CAS No.: 2219374-04-4
M. Wt: 221.73
InChI Key: AXSJCHRXTIGOJP-UHFFFAOYSA-N
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Description

“(3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride” is an organic compound . It is a basic organic chemical raw material and high-quality fuel, mainly used in fine chemicals, plastics, and other fields. It is also an important raw material for pesticides and medicines .


Synthesis Analysis

The synthesis of this compound involves the addition of LiAlH4 (1.5 equivalents, 37.5mmol, 1.42g) to a 250ml Schlenk flask, which is then purged with argon three times. THF (15ml) is added at 0°C and stirred for 5 minutes. The ester (25mmol, 3.6g) is added through a cannula over 10 minutes. The suspension is stirred for an additional 20 minutes when TLC analysis shows complete formation of the alcohol .


Molecular Structure Analysis

The molecular formula of this compound is C6H12O2 . The InChI Key is YSNVSVCWTBLLRW-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can be used as a precursor in the synthesis of other complex organic molecules .


Physical And Chemical Properties Analysis

The boiling point of this compound is 105°C, and it has a density of 1.000±0.06 g/cm3 (Predicted). The compound has a refractive index of 1.4600 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Prins Cyclization for Synthesis of Hexahydro-Furo[3,4-c]pyran Derivatives : A novel series of hexahydro-1H-furo[3,4-c]pyran derivatives were synthesized using a Prins cyclization process. This represents an innovative approach in the synthesis of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives (Reddy et al., 2012).

  • Ozonolysis in Organic Chemistry : The ozonolysis of (1R,3R)-p-menth-4-en-3-ol in the presence of pyridine led to the formation of 1-[(2R,4S,6S)- and 1-[(2S,4S,6S)-6-hydroxy-4-methyltetrahydro-2H-pyran-2-yl]-2-methylpropan-1-ones. This highlights the compound's role in organic synthesis and reaction mechanisms (Ishmuratov et al., 2014).

  • Distribution of Configurational and Conformational Isomers : Studies on (2S,3R)-2-(2-Hydroxypropan-2-yl)-5-methyltetrahydro-2H-pyran-2,3-diol and its isomer in different solvents provided insights into the distribution of configurational and conformational isomers. This research is significant for understanding molecular structures and behaviors in various solvents (Ren et al., 2008).

  • Photoinduced Addition in Organic Synthesis : The photoinduced addition of methanol to certain pyrrolidin-2-ones, leading to various pyrrolidine-2-ones, exemplifies the compound's utility in organic synthesis involving photochemical reactions (Drew et al., 1999).

Crystallography and Material Science

  • Crystal Structure Analysis : The crystal structure of the triprolidinium cation, involving protonation at pyrrolidine and pyridine groups, demonstrates the compound's relevance in crystallography and material science. This research contributes to understanding molecular interactions and crystal packing (Dayananda et al., 2012).

  • Ligand Dehydrogenation in Ruthenium Trinitrogen Complexes : The study of ligand dehydrogenation in ruthenium complexes highlights the compound's role in coordination chemistry and metal-ligand interactions. This research is significant for the development of new materials and catalysts (Cabort et al., 2002).

Pharmacology and Drug Development

  • Discovery of Selective Brain Penetrant PDE9A Inhibitor : PF-04447943, a novel PDE9A inhibitor identified using structure-based drug design, incorporates the compound in its structure. This has implications in pharmacology, particularly for cognitive disorders (Verhoest et al., 2012).

Safety and Hazards

When handling this compound, dust formation should be avoided. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Properties

IUPAC Name

[3-(oxan-4-yl)pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c12-8-10(3-4-11-7-10)9-1-5-13-6-2-9;/h9,11-12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSJCHRXTIGOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2(CCNC2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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